molecular formula C8H7BrO2 B6233623 3-bromo-2-hydroxy-4-methylbenzaldehyde CAS No. 1379328-74-1

3-bromo-2-hydroxy-4-methylbenzaldehyde

Cat. No.: B6233623
CAS No.: 1379328-74-1
M. Wt: 215
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Description

It is an aromatic aldehyde with a bromine, hydroxyl, and methyl group attached to the benzene ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-bromo-2-hydroxy-4-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-4-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-bromo-2-hydroxy-4-methylbenzoic acid.

    Reduction: 3-bromo-2-hydroxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-2-hydroxy-4-methylbenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 3-bromo-2-hydroxy-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert various effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    3-bromo-4-hydroxy-2-methylbenzaldehyde: Similar structure but with the hydroxyl and methyl groups in different positions.

    2-bromo-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group .

Uniqueness

3-bromo-2-hydroxy-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1379328-74-1

Molecular Formula

C8H7BrO2

Molecular Weight

215

Purity

95

Origin of Product

United States

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